

# Introduction: The Strategic Value of Polyfunctionalized Aromatic Scaffolds

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## Compound of Interest

Compound Name: *1-Bromo-2,5-difluoro-4-propoxybenzene*

CAS No.: 1881292-82-5

Cat. No.: B6307823

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In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, the strategic selection of core molecular scaffolds is paramount. Polyfunctionalized benzene rings serve as versatile platforms for building molecular complexity and fine-tuning physicochemical and biological properties. The 1-Bromo-2,5-difluoro-4-alkoxybenzene framework, with our focus compound **1-Bromo-2,5-difluoro-4-propoxybenzene**, represents a quintessential example of such a scaffold. Its utility stems from the orthogonal reactivity of its substituents: the bromo group is amenable to a vast array of metal-catalyzed cross-coupling reactions, the fluoro groups modulate electronic properties and metabolic stability, and the alkoxy chain provides a handle for tuning lipophilicity and steric profile.

This guide, prepared from the perspective of a senior application scientist, delves into the synthesis, properties, and potential applications of **1-Bromo-2,5-difluoro-4-propoxybenzene**, its homologous series, and its structural analogs. We will explore the causal relationships behind synthetic strategies and discuss how subtle structural modifications can lead to significant changes in molecular behavior, providing a roadmap for researchers aiming to leverage this valuable chemical space.

## Section 1: The Core Moiety: 1-Bromo-2,5-difluoro-4-propoxybenzene

**1-Bromo-2,5-difluoro-4-propoxybenzene** ( 1 ) is a key building block whose strategic arrangement of functional groups allows for sequential and site-selective modifications. The electron-withdrawing nature of the two fluorine atoms enhances the reactivity of the C-Br bond in certain coupling reactions while also influencing the acidity of precursor phenols.

## Physicochemical Properties

A summary of the key computed and reported properties of the core compound is presented below. This data is essential for planning reactions, purification, and analytical characterization.

Property	Value	Source
CAS Number	1881292-82-5	[1]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrF <sub>2</sub> O	[1]
Molecular Weight	251.07 g/mol	[1]
SMILES	CCCOC1=C(C=C(C(F)=C1)Br) F	[1]
Appearance	(Predicted) Colorless to pale yellow liquid/solid	N/A

## Synthetic Strategy and Experimental Protocol

The most direct and reliable route to synthesize 1 is via the Williamson ether synthesis, starting from the commercially available 4-bromo-2,5-difluorophenol. This choice is predicated on the high nucleophilicity of the phenoxide intermediate and the availability of suitable propylating agents.



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Caption: Synthetic workflow for **1-Bromo-2,5-difluoro-4-propoxybenzene**.

### Detailed Protocol: Williamson Ether Synthesis

- **Reagent Preparation:** To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2,5-difluorophenol (1.0 eq, e.g., 5.0 g).
- **Solvent and Base Addition:** Add anhydrous acetone (or DMF, ~100 mL) to dissolve the phenol. Add finely ground anhydrous potassium carbonate ( $K_2CO_3$ , 2.0 eq). Rationale:  $K_2CO_3$  is a mild and effective base for deprotonating the phenol to its corresponding phenoxide. Acetone is a good solvent for the reactants and has a convenient boiling point for reflux, while DMF can be used for less reactive halides.
- **Alkylation:** Add 1-iodopropane (1.2 eq) to the stirring suspension. Rationale: 1-iodopropane is more reactive than 1-bromopropane, leading to faster reaction times, but the latter can also be used, potentially requiring longer heating.
- **Reaction:** Heat the mixture to reflux (for acetone, ~56°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
- **Workup:** Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetone. Concentrate the filtrate under reduced pressure.
- **Purification:** Dissolve the crude residue in ethyl acetate and wash sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine. Dry the organic layer over anhydrous  $Na_2SO_4$ , filter, and concentrate. The final product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

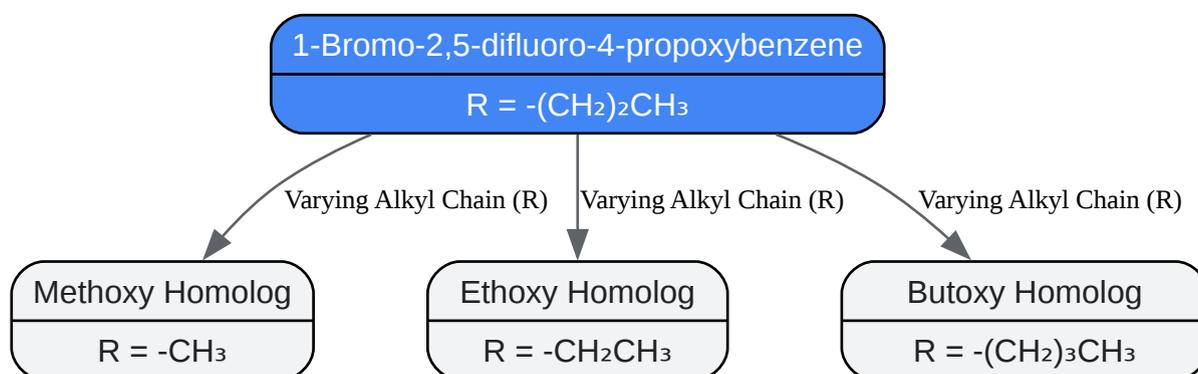
## Rationale for Spectroscopic Characterization

- $^1H$  NMR: Expect to see characteristic signals for the propyl group: a triplet for the terminal methyl group (~1.0 ppm), a sextet for the methylene group adjacent to the methyl (~1.8 ppm), and a triplet for the methylene group attached to the oxygen (~4.0 ppm). Aromatic protons will appear as complex multiplets due to H-F coupling.

- $^{13}\text{C}$  NMR: Will show nine distinct carbon signals, with the aromatic carbons exhibiting C-F coupling (large one-bond  $^1\text{JCF}$  and smaller multi-bond couplings).
- $^{19}\text{F}$  NMR: Two distinct resonances are expected, each showing coupling to the other fluorine and to nearby aromatic protons. This is a critical technique for confirming the fluorine substitution pattern.
- Mass Spectrometry: The molecular ion peak will exhibit a characteristic isotopic pattern for a monobrominated compound ( $\text{M}^+$  and  $\text{M}+2$  peaks in an approximate 1:1 ratio).

## Section 2: The Homologous Series: Modulating Lipophilicity

Homologs of 1 are compounds where the propoxy group is replaced by other n-alkoxy groups (e.g., methoxy, ethoxy, butoxy). This systematic modification allows for a predictable tuning of properties like lipophilicity ( $\log P$ ), solubility, and steric bulk, which is a cornerstone of lead optimization in drug discovery.



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Caption: Homologous series of 1-Bromo-2,5-difluoro-4-alkoxybenzenes.

The synthetic protocol described in Section 1.2 is broadly applicable to the synthesis of the entire homologous series by simply substituting the corresponding 1-haloalkane.

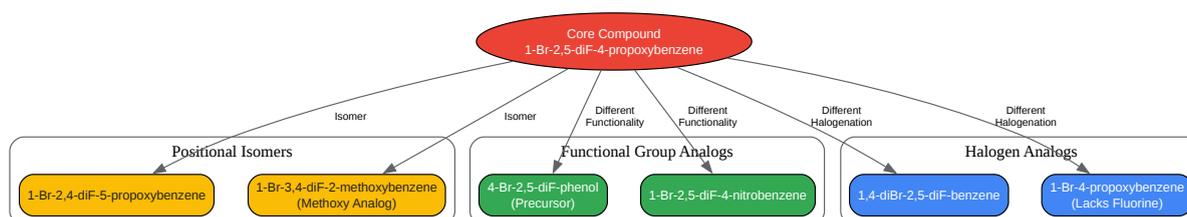
## Representative Homologs and Their Properties

The table below lists key homologs and their basic properties. The primary trend observed is an increase in molecular weight and, consequently, lipophilicity as the alkyl chain lengthens.

Compound Name	R Group	Molecular Formula	Molecular Weight
1-Bromo-2,5-difluoro-4-methoxybenzene	-CH <sub>3</sub>	C <sub>7</sub> H <sub>5</sub> BrF <sub>2</sub> O	223.02
1-Bromo-2,5-difluoro-4-ethoxybenzene	-CH <sub>2</sub> CH <sub>3</sub>	C <sub>8</sub> H <sub>7</sub> BrF <sub>2</sub> O	237.04
1-Bromo-2,5-difluoro-4-propoxybenzene	-(CH <sub>2</sub> ) <sub>2</sub> CH <sub>3</sub>	C <sub>9</sub> H <sub>9</sub> BrF <sub>2</sub> O	251.07
1-Bromo-2,5-difluoro-4-butoxybenzene	-(CH <sub>2</sub> ) <sub>3</sub> CH <sub>3</sub>	C <sub>10</sub> H <sub>11</sub> BrF <sub>2</sub> O	265.10

## Section 3: Structural Analogs: Exploring Chemical Diversity

Structural analogs of 1 involve more substantial changes than simple chain elongation. These include altering the substitution pattern on the aromatic ring, changing the nature of the halogens, or replacing the alkoxy group with other functionalities. This exploration is crucial for understanding structure-activity relationships (SAR) and discovering novel compounds with desired properties.



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Caption: Structural relationships between the core compound and its analogs.

## Key Analog Classes and Synthesis Considerations

- **Positional Isomers:** Compounds like 1-bromo-2,4-difluoro-5-propoxybenzene[2] require different starting materials, in this case, 2,4-difluorophenol, followed by bromination and etherification. The synthesis of these isomers highlights the importance of regiocontrol in aromatic substitution.
- **Functional Group Analogs:** Replacing the propoxy group opens up vast possibilities. For instance, 1-Bromo-2,5-difluoro-4-nitrobenzene is a key intermediate that can be synthesized and then potentially reduced to an aniline for further functionalization.[3][4] The phenolic precursor, 4-Bromo-2,5-difluorophenol, is itself a valuable analog for introducing different ether or ester linkages.[5]
- **Halogen Analogs:** The type and position of halogens dramatically affect reactivity. 1,4-Dibromo-2,5-difluorobenzene allows for sequential, selective cross-coupling reactions.[6] This compound has been used as a monomer in the synthesis of ether-linked polymers for applications like CO<sub>2</sub> capture.[7] Removing the fluorine atoms, as in 1-bromo-4-propoxybenzene, provides a less electron-deficient ring system, altering its reactivity and potential biological interactions.[8]

## Section 4: Structure-Activity Relationship (SAR) Insights and Potential Applications

The true value of this chemical family lies in its potential for biological and material applications. While specific data for **1-Bromo-2,5-difluoro-4-propoxybenzene** is sparse, we can infer potential SAR trends from related structures.

- **Influence of Halogenation:** The position of halogens is critical for biological activity. Studies on halogenated phenoxypropanolamines have shown that 2,5-dihalogenated derivatives are more potent  $\beta$ -receptor blockers than their 2,4- or 3,4-dihalogenated counterparts.[9] In halogenated biphenyls, the substitution pattern dictates interaction with biological receptors and subsequent enzyme induction.[10][11] Specifically, ortho-halogenation can prevent the

planar configuration required for receptor binding.[10] The fluorine atoms in our core scaffold are expected to enhance metabolic stability by blocking sites of oxidative metabolism and can engage in favorable hydrogen bonding or dipole interactions with protein targets.

- **Role of the Alkoxy Chain:** The length and branching of the alkoxy chain directly modulate lipophilicity. In drug design, this is used to balance potency with pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). A longer chain increases lipophilicity, which may enhance membrane permeability but could also increase non-specific binding and reduce aqueous solubility.
- **Reactivity of the C-Br Bond:** The primary utility of the bromo substituent is as a synthetic handle. It enables access to a wide array of more complex molecules via Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions. This allows the core scaffold to be incorporated into larger molecules, such as potential kinase inhibitors, GPCR ligands, or the repeating units of advanced polymers.[7]

#### Potential Applications:

- **Medicinal Chemistry:** As a fragment or intermediate for the synthesis of bioactive molecules. The substitution pattern is common in inhibitors of various enzymes and receptors. Natural bromophenols have demonstrated a range of biological activities, including antioxidant and anticancer properties, suggesting potential for this synthetic scaffold.[12]
- **Agrochemicals:** The halophenyl ether motif is present in many herbicides and pesticides. The specific combination of fluoro, bromo, and alkoxy groups could be explored for novel agrochemical discovery.
- **Materials Science:** As a monomer for specialty polymers. The difluoro-dibromo-aromatic core has been explicitly used to create thermally stable, ether-linked polymers that demonstrate potential for gas capture applications.[7]

## Conclusion

**1-Bromo-2,5-difluoro-4-propoxybenzene** and its related homologs and analogs constitute a rich and versatile class of chemical building blocks. The strategic placement of three distinct functional groups—a reactive bromo handle, modulating fluoroatoms, and a tunable alkoxy chain—provides chemists with a powerful platform for systematic molecular design. By

understanding the synthetic routes to these compounds and the structure-activity principles that govern their behavior, researchers in drug discovery, agrochemicals, and materials science can effectively leverage this scaffold to develop novel molecules with tailored properties and functions. The insights and protocols provided in this guide serve as a foundational resource for unlocking the full potential of this valuable chemical family.

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